(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate

thioglycoside reactivity aglycon effect competitive glycosylation

(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate (CAS 113214-71-4), systematically named ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside, is a perbenzoylated thioglycoside belonging to the class of S-ethyl glycosyl donors. As a fully ester-protected (‘disarmed’) thioglycoside, it serves as a stable, storable building block that can be chemoselectively activated for glycosidic bond formation under mild thiophilic promoter conditions.

Molecular Formula C36H32O9S
Molecular Weight 640.7 g/mol
Cat. No. B12111029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate
Molecular FormulaC36H32O9S
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3
InChIKeyFDZXYVHYHQOAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate – Procurement-Relevant Identity and Glycosyl Donor Class Overview


(3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate (CAS 113214-71-4), systematically named ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside, is a perbenzoylated thioglycoside belonging to the class of S-ethyl glycosyl donors [1]. As a fully ester-protected (‘disarmed’) thioglycoside, it serves as a stable, storable building block that can be chemoselectively activated for glycosidic bond formation under mild thiophilic promoter conditions [2]. Its defining structural features—the S-ethyl anomeric leaving group, the 2-O-benzoyl participating group, and the electron-withdrawing benzoyl ester protecting groups at O-3, O-4, and O-6—collectively determine its reactivity tier, stereochemical outcome, and compatibility profile in oligosaccharide assembly, making it a precisely positioned intermediate within the armed–disarmed reactivity spectrum [1][2].

Workflow
Perbenzoylated S-ethyl thioglycoside donor for oligosaccharide assembly
Selection
Defined intermediate reactivity in the armed–disarmed spectrum
Stereocontrol
Participating 2-O-benzoyl ensures β-selective glycosylation

Why Generic Thioglycoside Substitution Fails for (3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate in Oligosaccharide Synthesis


Thioglycoside donors are not interchangeable commodities. The reactivity of a thioglycoside is governed by a multi-parameter interplay of aglycon structure, protecting-group electronics, and anomeric configuration, meaning that substituting an ethyl with a phenyl, methyl, or cyclohexyl aglycon—or swapping benzoyl esters for acetyl or benzyl ethers—can alter reaction rates by an order of magnitude, invert chemoselectivity preferences, or abolish stereocontrol entirely [1]. Perbenzoylated S-ethyl thioglucoside occupies a well-characterized, intermediate position within the thioglycoside reactivity ladder: it is substantially more reactive than its S-phenyl and S-methyl counterparts yet significantly less reactive than superarmed 2-O-benzoyl-3,4,6-tri-O-benzyl donors [2]. This precisely defined reactivity window is what enables orthogonal, one-pot glycosylation strategies that would fail if a generic ‘similar’ thioglycoside were procured without rigorous reactivity matching [1][2].

Aglycon reactivity mismatch
S-ethyl reactivity cannot be directly substituted by S-phenyl, S-methyl, or S-cyclohexyl analogs; reactivity order differs and orthogonal coupling schemes may fail.
Protecting group sensitivity
Swapping perbenzoylated (disarmed) protection for acetyl or benzyl ethers shifts the donor into a different reactivity tier, breaking intended chemoselectivity.
Stereochemical outcome shift
Replacement of 2-O-benzoyl with a non-participating group (e.g., 2-O-benzyl) leads to anomeric mixtures, requiring additional separation and lowering yield.

Quantitative Differentiation Evidence for (3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate Against Its Closest Analogs


Aglycon-Dependent Reactivity Ranking: S-Ethyl Outperforms S-Methyl and S-Phenyl in Perbenzoylated Thioglycoside Series

In a direct competitive glycosylation study using methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside as acceptor and DMTST as promoter, the perbenzoylated S-ethyl thioglucoside (the target compound) was found to be twice as reactive as the corresponding S-methyl donor, while the S-phenyl donor was even less reactive. The cyclohexyl thioglycoside was approximately three times more reactive than the S-ethyl donor [1]. This quantifies the precise aglycon reactivity order: SCy (3×) > SEt (1×) > SMe (0.5×) > SPh (<0.5×) [1].

Aglycon Reactivity
Head-to-head
SEt = 1.0; SMe ≈ 0.5; SPh < 0.5; SCy ≈ 3.0
Supports orthogonal donor selection
Competitive glycosylation with DMTST
thioglycoside reactivity aglycon effect competitive glycosylation orthogonal coupling

Chemoselective Activation: S-Ethyl Thioglycoside Selectively Activated in the Presence of S-Phenyl Thioglycoside

Using the N-trifluoromethylthiosaccharin/TMSOTf promoter system, ethyl thioglycosides were readily and selectively activated in the presence of phenyl thioglycosides carrying the same or even more armed protecting group patterns. Both armed and disarmed thioglycosides exhibited high chemoselectivity toward this promoter system, enabling direct one-pot oligosaccharide assembly without protecting group manipulation between glycosylation steps [1]. This chemoselective discrimination has been described as very rare in the literature and represents a specific, exploitable advantage of the S-ethyl leaving group over the more common S-phenyl alternative [1].

Chemoselective Activation
Head-to-head
SEt donor activated; SPh donor remains inert under N-trifluoromethylthiosaccharin/TMSOTf
Enables one-pot synthesis with SPh latent acceptor
Promoter-specific selectivity reported
chemoselective activation orthogonal glycosylation one-pot synthesis N-trifluoromethylthiosaccharin

Glycosylation Efficiency: S-Ethyl Tetra-O-benzoyl Donor Delivers 96% Yield vs. 90% for S-Phenyl Analog Under Identical Conditions

In a cooperative iodine/iron(III) triflate-catalyzed glycosylation (the '4K reaction'), ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside (donor 3) reacted with methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (acceptor 1) to give disaccharide 4 in 96% yield after 16 h. Under identical conditions, the corresponding phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside (donor 7) required 30 h to afford the same disaccharide in only 90% yield [1]. The S-ethyl donor thus provides both a higher yield and a substantially shorter reaction time.

Glycosylation Yield
Head-to-head
96% yield (16 h) for SEt vs. 90% yield (30 h) for SPh
Reported higher yield, shorter time supports throughput
Cooperative I₂/Fe(OTf)₃ catalysis
glycosylation yield cooperative catalysis iodine-iron activation disarmed donor

Reactivity Tier Relative to Superarmed 2-O-Benzoyl-3,4,6-tri-O-benzyl S-Ethyl Donor: A 10-Fold Reactivity Gap Defines Orthogonal Coupling Windows

The armed perbenzylated S-ethyl thioglucoside (donor 1c) requires at least 10 h for activation with iodine at −25 °C, whereas the superarmed 2-O-benzoyl-3,4,6-tri-O-benzyl S-ethyl donor (2c) completes reaction in less than 1 h—a ≥10-fold reactivity increase attributed to the O-2/O-5 cooperative effect [1]. The target compound (perbenzoylated, i.e., fully ester-protected at all positions) is further disarmed relative to even the perbenzylated armed donor, placing it in a distinctly lower reactivity tier that enables its use as a stable, latent acceptor or as a donor requiring stronger activation conditions [2]. This reactivity stratification is essential for designing stepwise chemoselective coupling sequences.

Reactivity Tier
Class-level
>10-fold gap to superarmed 2-OBz-3,4,6-OBn SEt donor; target disarmed, likely >10 h activation
Reactivity tier must match coupling strategy
Inferred from armed/superarmed data; direct measurement not available
superarmed donor armed-disarmed strategy chemoselective glycosylation O-2/O-5 cooperative effect

Stereochemical Control: 2-O-Benzoyl Group Enforces Complete β-Selectivity via Neighboring Group Participation

The 2-O-benzoyl protecting group acts as a participatory neighboring group during glycosylation, directing the stereochemical outcome exclusively toward the 1,2-trans (β-glucoside) configuration. Superarmed S-ethyl glycosyl donors equipped with a 2-O-benzoyl group have been explicitly demonstrated to give complete β-stereoselectivity [1], and this mechanistic principle extends to fully benzoylated donors via the same dioxolenium ion intermediate [2]. In contrast, S-ethyl donors bearing a non-participating 2-O-benzyl group yield α/β mixtures whose ratios depend on solvent and promoter conditions [1].

Stereochemical Control
Supporting evidence
2-OBz → complete β-selectivity; 2-OBn → α/β mixtures
Predictable β-gluco configuration for conjugate synthesis
Neighboring group participation, standard thiophilic conditions
β-stereoselectivity neighboring group participation 2-O-benzoyl 1,2-trans glycoside

Predictable Reactivity Tuning via 2-O-Benzoyl para-Substitution: Hammett ρ = 0.6, R² = 0.979

A systematic competition study of 2-O-benzoyl para-substituted glucosyl thioglycoside donors established a linear free-energy relationship with Hammett σp constants (R² = 0.979, ρ = 0.6) [1]. The unsubstituted 2-O-benzoyl donor (target compound analog) serves as the reference point (σp = 0); electron-donating para-substituents (e.g., OMe, pyrrolidino) increase reactivity, while electron-withdrawing groups (e.g., CN, Br) decrease it [1]. This relationship allows precise prediction of relative reactivity without re-measurement, and it confirms that the standard benzoyl group provides a defined, intermediate electronic influence that is neither activating nor deactivating relative to the series mean [1].

Reactivity Tuning
Supporting evidence
Hammett ρ = 0.6, R² = 0.979 for para-substituted 2-OBz
Quantitative framework for reactivity prediction
Unsubstituted Bz defines series midpoint; NIS/TfOH competition
Hammett relationship anchimeric assistance 2-O-benzoyl substituent effect reactivity tuning

Optimal Research and Industrial Use Cases for (3,4,5-Tribenzoyloxy-6-ethylsulfanyloxan-2-yl)methyl benzoate Based on Quantitative Differentiation Evidence


One-Pot Orthogonal Oligosaccharide Assembly with S-Phenyl Latent Acceptors

The chemoselective activation of S-ethyl over S-phenyl thioglycosides using the N-trifluoromethylthiosaccharin/TMSOTf system [1] makes this compound an ideal 'active' donor in one-pot strategies where an S-phenyl thioglycoside serves as the 'latent' acceptor. The 2-O-benzoyl group ensures complete β-selectivity [2], while the perbenzoylated protecting group pattern places the donor in a disarmed state that prevents self-condensation. This scenario enables the iterative assembly of β-(1→n)-linked gluco-oligosaccharides without intermediate purification, reducing synthesis time and solvent consumption.

Stepwise Chemoselective Synthesis Exploiting the SEt/SMe Reactivity Differential

The 2-fold reactivity advantage of the S-ethyl donor over its S-methyl counterpart [1] enables stepwise activation schemes where the S-ethyl group is cleaved first in the presence of an S-methyl acceptor. This orthogonal reactivity pair, both carrying identical perbenzoyl protection, allows convergent block synthesis of oligosaccharides without protecting group manipulation between coupling steps. The defined 2:1 reactivity ratio provides a predictable activation window for reproducible process scale-up.

Synthesis of β-Glucoconjugates Requiring Strict 1,2-trans Stereochemistry

The participatory 2-O-benzoyl group of this compound enforces exclusive 1,2-trans (β) glycosidic bond formation [1][2], making it the donor of choice for synthesizing β-D-glucopyranosides for biological probe development, glycolipid synthesis, and natural product glycosylation. Unlike 2-O-benzyl-protected donors that give anomeric mixtures, this donor eliminates the need for α/β separation, which is critical when synthesizing precious glycomimetics where yield losses from chromatographic anomer resolution are unacceptable.

Late-Stage Glycosylation of Complex Acceptors Under Mild I₂/Fe(OTf)₃ Catalysis

The demonstrated 96% yield obtained under cooperative I₂/Fe(OTf)₃/TfOH catalysis [1] confirms that this perbenzoylated S-ethyl donor is compatible with mild, catalytic activation conditions suitable for acid-sensitive aglycones. This is particularly relevant for glycodiversification of natural product scaffolds and pharmaceutical intermediates where strong Lewis acid promoters (e.g., BF₃·Et₂O, TMSOTf in stoichiometric quantities) would cause substrate decomposition.

Application
Selection Property
Validation Focus
One-pot orthogonal assembly with SPh latent acceptor
Chemoselective SEt activation over SPh
One-pot efficiency; β-selectivity via 2-OBz participation
Stepwise chemoselective synthesis with SEt/SMe pair
Aglycon reactivity differential SEt > SMe
Predictable activation window; orthogonal coupling without protecting group manipulation
β-Glucoconjugate synthesis requiring strict 1,2-trans linkage
Complete β-selectivity via 2-OBz neighboring group participation
Anomer-free product; no chromatographic anomer resolution needed
Late-stage glycosylation of acid-sensitive complex acceptors
Compatibility with mild catalytic activation conditions
High efficiency without strong Lewis acid promoters; scalable process evaluation
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